5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride

Übersicht

Beschreibung

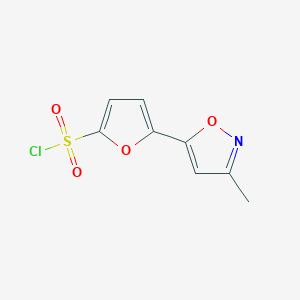

5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides It features a unique structure with a furan ring and an isoxazole ring, both of which are heterocyclic compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride typically involves the reaction of 5-(3-Methyl-5-isoxazolyl)-2-furanmethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

Starting Material: 5-(3-Methyl-5-isoxazolyl)-2-furanmethanol

Reagent: Chlorosulfonic acid

Reaction Conditions: The reaction is typically performed at low temperatures to prevent decomposition and side reactions.

Industrial Production Methods

In an industrial setting, the production of 5-

Biologische Aktivität

5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride is a chemical compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 247.66 g/mol. Its structure comprises a furan ring substituted with a sulfonyl chloride group and an isoxazole moiety, which contribute to its unique reactivity and biological interactions.

Biological Activities

Research indicates that compounds within the isoxazole family, including this compound, exhibit a variety of biological activities:

- Antimicrobial Activity : Isoxazole derivatives have shown promise as antimicrobial agents. The sulfonyl chloride group can enhance the reactivity of these compounds, potentially leading to new antimicrobial formulations.

- Anticancer Properties : Similar compounds have been implicated in cancer treatment due to their ability to inhibit specific kinases involved in cell proliferation and survival pathways. The isoxazole moiety may play a role in targeting these pathways .

- Analgesic and Anti-inflammatory Effects : Isoxazole derivatives are known for their analgesic and anti-inflammatory properties, making them candidates for pain management therapies.

The mechanism of action for this compound is believed to involve:

- Nucleophilic Substitution Reactions : The sulfonyl chloride group can undergo nucleophilic attack by various biological nucleophiles (e.g., amino acids), leading to modifications of proteins or nucleic acids, which can alter their function .

- Inhibition of Kinases : Compounds with similar structures have been shown to inhibit receptor tyrosine kinases and serine/threonine kinases, affecting signaling pathways that regulate cell growth and apoptosis .

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of sulfonyl chloride derivatives against various bacterial strains. Results indicated that this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as an antibiotic agent.

Anticancer Research

In preclinical studies, isoxazole-containing compounds demonstrated selective inhibition of cancer cell lines associated with breast and prostate cancers. The mechanism involved the disruption of kinase signaling pathways critical for tumor growth .

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 2-Methyl-5-(1,2-oxazol-5-yl)furan-3-sulfonyl chloride | Similar furan and oxazole structure | Antimicrobial | |

| 4-(Chlorosulfonyl)phenyl isoxazole | Contains a phenolic structure | Anticancer | |

| 5-(4-Chlorophenyl)-2-furansulfonyl chloride | Different aromatic substitution | Analgesic |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride is primarily recognized for its potential in drug development. Its structural similarity to other biologically active compounds positions it as a valuable building block for synthesizing pharmaceuticals.

Key Therapeutic Areas :

- Analgesic and Anti-inflammatory Agents : Compounds derived from this structure may exhibit pain-relieving and anti-inflammatory properties.

- Anticancer Activity : The isoxazole group is known for its role in the synthesis of anticancer agents, making this compound a candidate for further investigation in oncology.

- Antimicrobial and Antiviral Applications : Given the diverse biological activities associated with isoxazole derivatives, there is potential for developing antimicrobial and antiviral medications from this compound.

Synthetic Applications

The sulfonyl chloride functional group allows this compound to participate in various organic reactions, particularly nucleophilic substitutions. This makes it an essential intermediate in organic synthesis.

Common Reactions :

- Nucleophilic Substitution : The sulfonyl chloride can react with amines or alcohols to form sulfonamides or sulfonate esters.

- Synthesis of Heterocycles : The compound can serve as a precursor for synthesizing more complex heterocyclic structures.

Case Study 1: Hypoglycemic Agents

A related compound, 1-methyl-4-(3-methyl-5-isoxazolyl)pyridinium chloride, has been studied for its hypoglycemic effects. In animal models, it significantly reduced blood glucose levels, suggesting that similar derivatives of this compound could also possess antidiabetic properties .

Case Study 2: Anticancer Research

Research into isoxazole-based compounds has shown promise in targeting cancer cell lines. The unique combination of the furan and isoxazole rings may enhance the biological activity of synthesized derivatives, warranting further exploration into their anticancer potential .

Eigenschaften

IUPAC Name |

5-(3-methyl-1,2-oxazol-5-yl)furan-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4S/c1-5-4-7(14-10-5)6-2-3-8(13-6)15(9,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAGKUCFHFJVMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C2=CC=C(O2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672472 | |

| Record name | 5-(3-Methyl-1,2-oxazol-5-yl)furan-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060817-75-5 | |

| Record name | 5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060817-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Methyl-1,2-oxazol-5-yl)furan-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.